molecular formula C9H17NO2 B1403387 1-Oxa-8-azaspiro[4.5]decane-3-methanol CAS No. 1290625-37-4

1-Oxa-8-azaspiro[4.5]decane-3-methanol

Katalognummer: B1403387
CAS-Nummer: 1290625-37-4
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: AQNXRSGCZNEXPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-8-azaspiro[4.5]decane-3-methanol is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-8-azaspiro[4.5]decane-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-8-azaspiro[4.5]decane-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXRSGCZNEXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in contemporary medicinal chemistry. Its derivatives have demonstrated potent and selective activities as M1 muscarinic acetylcholine receptor agonists and sigma-1 (σ1) receptor ligands, highlighting their therapeutic potential for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the analytical characterization of a key derivative, 1-Oxa-8-azaspiro[4.5]decane-3-methanol. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic compounds for drug discovery.

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Core

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design. This structural rigidity can lead to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible linear or fused-ring systems. The 1-oxa-8-azaspiro[4.5]decane core, incorporating both an oxygen and a nitrogen heteroatom, presents a versatile platform for the development of novel therapeutics.

Derivatives of this scaffold have shown promise in targeting challenging receptors within the central nervous system. For instance, certain substituted 1-oxa-8-azaspiro[4.5]decanes have been identified as potent M1 muscarinic agonists, a class of compounds being investigated for the symptomatic treatment of Alzheimer's disease.[3][4] Furthermore, other analogues have been developed as high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in neuroprotection and the modulation of various neurotransmitter systems.[2] The inherent drug-like properties of this spirocyclic system make it a compelling starting point for the exploration of new chemical space in the pursuit of innovative medicines.

Proposed Synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-methanol

The rationale for this multi-step synthesis is as follows:

  • Step 1: Horner-Wadsworth-Emmons Reaction: This olefination reaction is a reliable method for converting a ketone into an α,β-unsaturated ester, which introduces the necessary carbon framework for the subsequent reduction to the primary alcohol.

  • Step 2: Conjugate Reduction: The reduction of the carbon-carbon double bond of the α,β-unsaturated ester can be selectively achieved using a reagent like sodium borohydride in the presence of a nickel(II) salt, which typically favors 1,4-addition.

  • Step 3: Ester Reduction: The saturated ester is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride.

  • Step 4: Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to yield the target compound.

Synthesis_Workflow A tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5] decane-8-carboxylate B Intermediate Ester A->B Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH C Saturated Ester B->C Conjugate Reduction NaBH4, NiCl2·6H2O D Boc-Protected Alcohol C->D Ester Reduction LiAlH4 E 1-Oxa-8-azaspiro[4.5] decane-3-methanol D->E Deprotection HCl or TFA Chemical_Structure compound

Sources

Technical Guide: Spirocyclic Amine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a trend; it is a statistical necessity for clinical success. As established by Lovering et al., increasing the fraction of


 hybridized carbons (

) correlates directly with improved solubility and reduced attrition rates in clinical trials.

Spirocyclic amines represent the vanguard of this shift. By replacing flat, aromatic rings or flexible heterocycles (like piperidines and morpholines) with rigid, spirocyclic cores, medicinal chemists can:

  • Modulate Lipophilicity: Lower LogD while maintaining steric bulk.

  • Block Metabolism: Remove metabolically labile hydrogen atoms found in flexible rings.

  • Define Vectors: Lock exit vectors into precise orientations that flexible rings cannot sustain.

This guide details the design rationale, synthetic access, and application of these high-value building blocks.

Design Rationale: Vector Analysis & Physicochemical Properties[1]

The Geometry of Bioisosterism

The substitution of a 2D ring with a spirocycle is not a 1:1 swap; it is a geometric engineering decision.

  • Piperidine/Piperazine (Chair Conformation): These rings exist in equilibrium between chair boat forms. Substituents at the 1,4-positions (trans-diequatorial) are roughly parallel, but the ring is flexible.

  • Spiro[3.3]heptane (Rigid Rod): The 2,6-diazaspiro[3.3]heptane system is a rigid, linear scaffold. The distance between the nitrogen atoms is often shorter than in piperazine, altering the pharmacophore.

  • Vector "Kinking": Unlike the linear 2,6-substitution, 1,6-substitution or 2-substitution on a spiro[3.4] system creates defined "kink" angles impossible to achieve with aromatic rings.

Physicochemical Impact

The following table summarizes the impact of replacing a standard morpholine ring with its spirocyclic bioisostere, 2-oxa-6-azaspiro[3.3]heptane .

PropertyMorpholine (Standard)2-oxa-6-azaspiro[3.3]heptaneAdvantage
Geometry Flexible ChairRigid, PuckeredReduced entropic penalty upon binding.
Basicity (

)
~8.3~7.9 - 8.1Lower

can improve membrane permeability.
Lipophilicity (LogD) BaselineLowerReduced non-specific binding; improved solubility.
Metabolic Stability Susceptible to

-oxidation
HighQuaternary carbon blocks oxidative metabolism.

Contribution
1.0 (but flexible)1.0 (Rigid)High saturation with structural integrity.

Visualization: The "Escape from Flatland" Workflow

The following diagram illustrates the decision matrix for selecting spirocyclic amines based on the desired property modulation.

SpiroSelection Problem Medicinal Chemistry Challenge Solubility Poor Solubility / High LogD Problem->Solubility Metabolism High Clearance (CYP) Problem->Metabolism Selectivity Off-Target / Flat Structure Problem->Selectivity SpiroOxa 2-oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Solubility->SpiroOxa Reduce LogD SpiroCarbo 2-azaspiro[3.3]heptane (Piperidine Bioisostere) Metabolism->SpiroCarbo Block alpha-oxidation SpiroDiaza 2,6-diazaspiro[3.3]heptane (Piperazine Bioisostere) Selectivity->SpiroDiaza Rigidify Vector Outcome Clinical Candidate Profile: High Fsp3, Low Clearance SpiroOxa->Outcome SpiroDiaza->Outcome SpiroCarbo->Outcome

Caption: Decision tree for selecting specific spirocyclic scaffolds to address common ADME liabilities.

Synthetic Access: Protocols & Methodologies

Synthesizing spirocyclic amines, particularly the strained [3.3] systems, requires overcoming significant ring strain (~60 kcal/mol). The "Application Scientist" approach prioritizes scalability and safety over novelty.

Core Challenges
  • Ring Strain: Formation of the second four-membered ring is kinetically slow and thermodynamically uphill.

  • Polymerization: Bis-electrophiles (like pentaerythritol derivates) can easily polymerize if concentration is not controlled.

  • Isolation: Small, polar spiro-amines are often volatile or highly water-soluble, making extraction difficult.

Detailed Protocol: Synthesis of tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This protocol is adapted from the foundational work of Burkhard and Carreira, optimized for reproducibility in a standard med-chem lab.

Reaction Scheme:

  • Precursor: 3,3-Bis(bromomethyl)oxetane (commercially available or synthesized from tribromoneopentyl alcohol).[1]

  • Cyclization: Reaction with p-toluenesulfonamide (TsNH2).

  • Deprotection/Reprotection: Removal of Tosyl group and installation of Boc.

Step-by-Step Methodology

Phase 1: Cyclization (The Critical Step)

  • Reagents: 3,3-Bis(bromomethyl)oxetane (1.0 eq), p-Toluenesulfonamide (1.0 eq), K2CO3 (3.0 eq).

  • Solvent: DMF (0.1 M concentration). Note: High dilution is critical to prevent intermolecular polymerization.

  • Procedure:

    • Charge a round-bottom flask with p-toluenesulfonamide and K2CO3 in anhydrous DMF.

    • Heat the suspension to 100 °C.

    • Add 3,3-Bis(bromomethyl)oxetane (dissolved in minimal DMF) dropwise over 4 hours. Slow addition is the causality for success here—it keeps the instantaneous concentration of electrophile low.

    • Stir at 110 °C for 16 hours.

    • Workup: Pour into water/ice. The product, 6-tosyl-2-oxa-6-azaspiro[3.3]heptane, often precipitates. If not, extract exhaustively with EtOAc.

    • Yield: Expect 60-75%.

Phase 2: Detosylation (Magnesium/Methanol)

  • Reagents: Mg turnings (50 eq), Methanol (dry).

  • Procedure:

    • Dissolve the tosyl-spirocycle in dry methanol.

    • Add Mg turnings and sonicate to initiate the reaction (exothermic!).

    • Safety Check: The reaction generates H2 gas. Ensure proper venting.

    • Stir until TLC shows consumption of starting material.

    • Boc-Protection (In Situ): To facilitate isolation, add Boc2O (1.5 eq) and TEA directly to the crude reaction mixture after filtering off excess Mg.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

SynthesisFlow Start 3,3-Bis(bromomethyl)oxetane Intermediate N-Tosyl Spirocycle (Precipitate) Start->Intermediate Slow Addition (Cyclization) Reagents1 TsNH2, K2CO3 DMF, 110°C Reagents1->Intermediate Final N-Boc-2-oxa-6-azaspiro[3.3]heptane Intermediate->Final Deprotection & In-situ Capture Reagents2 Mg, MeOH (Sonicate) Reagents2->Final Reagents3 Boc2O, TEA Reagents3->Final

Caption: Synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane building block.

Case Studies: Clinical Validation

Bupivacaine Analogues (Cardiotoxicity Reduction)

A recent study demonstrated the power of spirocyclic replacement in the local anesthetic Bupivacaine .[2]

  • Original Structure: Contains a piperidine ring (LogD ~2.5). High lipophilicity contributes to cardiotoxicity (hERG channel inhibition).

  • Modification: Replacement of piperidine with 2-oxa-6-azaspiro[3.3]heptane .

  • Result: The spiro-analogue showed significantly lower lipophilicity and reduced cardiotoxicity while maintaining anesthetic potency.[2] The oxygen atom in the spiro-system lowered the LogD, reducing non-specific binding in cardiac tissue.

TBI-223 (Tuberculosis)

In the development of TBI-223, the 2-oxa-6-azaspiro[3.3]heptane scaffold was utilized to link a biaryl system.

  • Role: It served as a rigid spacer that positioned the pharmacophores correctly while improving the metabolic stability of the amine linkage, which is often a "soft spot" for CYP450 oxidation in standard piperidines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][5][4][6]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [Link]

  • Burkhard, J. A., et al. (2010).[7] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link][7]

  • Mykhailiuk, P. K. (2024).[8][9][10] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[8][10] Angewandte Chemie International Edition. [Link][8]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[11] Angewandte Chemie International Edition. [Link]

Sources

Methodological & Application

Protocols for N-alkylation of 1-Oxa-8-azaspiro[4.5]decane-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation Protocols for 1-Oxa-8-azaspiro[4.5]decane-3-methanol

Executive Summary

This application note details validated protocols for the chemoselective N-alkylation of 1-Oxa-8-azaspiro[4.5]decane-3-methanol (CAS: Variable/Generic Scaffold). This spirocyclic intermediate features two distinct nucleophilic sites: a secondary amine at the 8-position (piperidine ring) and a primary hydroxymethyl group at the 3-position (tetrahydrofuran ring).

The primary challenge in functionalizing this scaffold is achieving exclusive N-alkylation without concomitant O-alkylation or the need for transient protection of the alcohol. This guide presents two primary methodologies: Reductive Amination (Method A) for high chemoselectivity with aldehydes/ketones, and Direct Nucleophilic Substitution (Method B) for alkyl halides, optimized to suppress O-alkylation through pKa-controlled base selection.

Strategic Analysis: Chemoselectivity & Reactivity

To design a robust protocol, we must analyze the competing nucleophiles.

  • The Nucleophiles:

    • Secondary Amine (

      
      -8):  High nucleophilicity, pKa 
      
      
      
      10–11 (conjugate acid).
    • Primary Alcohol (

      
      -3):  Lower nucleophilicity, pKa 
      
      
      
      16.
  • The Challenge: While amines are kinetically more nucleophilic than neutral alcohols, strong bases (e.g., NaH, KOtBu) can deprotonate the alcohol, creating a highly reactive alkoxide that leads to O-alkylation or competitive ether formation.

  • The Solution:

    • Thermodynamic Control (Method A): Utilize iminium ion intermediates which can only form on the nitrogen, ensuring 100% regioselectivity.

    • Kinetic Control (Method B): Utilize weak inorganic bases (e.g., K

      
      CO
      
      
      
      ) that are sufficient to scavenge protons from the ammonium intermediate but insufficient to deprotonate the alcohol.
Decision Matrix: Method Selection

MethodSelection cluster_conditions Critical Parameters Start Select Electrophile Aldehyde Aldehyde/Ketone Start->Aldehyde Halide Alkyl Halide (R-X) Start->Halide MethodA Method A: Reductive Amination (Highest Selectivity) Aldehyde->MethodA Preferred MethodB Method B: Direct Alkylation (S_N2) Halide->MethodB Requires Base Control Reagent: STAB\nSolvent: DCE/DCM Reagent: STAB Solvent: DCE/DCM MethodA->Reagent: STAB\nSolvent: DCE/DCM Base: K2CO3\nSolvent: ACN Base: K2CO3 Solvent: ACN MethodB->Base: K2CO3\nSolvent: ACN

Figure 1: Decision matrix for selecting the appropriate alkylation strategy based on available electrophiles.

Method A: Reductive Amination (The "Gold Standard")

This protocol is the preferred method for introducing alkyl groups (benzyl, ethyl, propyl, etc.) when the corresponding aldehyde or ketone is available. It relies on the formation of an iminium ion, which is specific to the amine functionality.

Mechanism:

  • Amine attacks Carbonyl

    
     Hemiaminal 
    
    
    
    Iminium Ion.
  • Selective reduction of Iminium Ion by Sodium Triacetoxyborohydride (STAB).

  • The alcohol functionality remains inert throughout the process.

Protocol Details

Reagents:

  • Substrate: 1-Oxa-8-azaspiro[4.5]decane-3-methanol (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve 1.0 equiv of the spiro-amine in DCE (0.1 M concentration).

  • Imine Formation: Add 1.1 equiv of the aldehyde and 1.0 equiv of Acetic Acid. Stir at room temperature for 30 minutes.

    • Note: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Reduction: Add 1.5 equiv of STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen atmosphere. Monitor by LCMS.

    • Typical Time: 2–4 hours for aldehydes; 12–16 hours for ketones.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Validation:

  • LCMS: Look for [M+H]

    
     corresponding to Product. Absence of [M+Aldehyde]
    
    
    
    (Schiff base) indicates complete reduction.

Method B: Direct N-Alkylation ( )

When alkyl halides are the only available electrophiles, direct alkylation is necessary. To prevent O-alkylation, we utilize the "Weak Base / Polar Aprotic" strategy.

Mechanism: Nucleophilic attack of the secondary amine on the alkyl halide. The base neutralizes the generated HX acid.

Protocol Details

Reagents:

  • Substrate: 1-Oxa-8-azaspiro[4.5]decane-3-methanol (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)

    • Note: Avoid large excesses of electrophile to prevent quaternization.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 – 3.0 equiv)
    • Why: K

      
      CO
      
      
      
      is basic enough to scavenge protons but poorly soluble in organic solvents, limiting the concentration of active base that could deprotonate the alcohol.
  • Solvent: Acetonitrile (ACN) (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkylating with Alkyl Chlorides (Finkelstein condition).

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 equiv of spiro-amine and 3.0 equiv of finely powdered K

    
    CO
    
    
    
    in anhydrous ACN (0.1 M).
  • Addition: Add 1.05 equiv of the Alkyl Halide dropwise at room temperature.

  • Heating:

    • Reactive Halides (Benzyl/Allyl): Stir at Room Temperature.

    • Unreactive Halides (Alkyl chlorides): Heat to 60°C – 80°C.

  • Monitoring: Monitor by TLC or LCMS.

    • Critical Check: If dialkylation (quaternary ammonium) is observed, lower the temperature or reduce alkyl halide equivalents.

  • Filtration: Filter off the solid inorganic salts (K

    
    CO
    
    
    
    /KX) through a pad of Celite.
  • Concentration: Concentrate the filtrate to yield the crude oil.

Troubleshooting Table
IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong (e.g., NaH, KOH)Switch to K

CO

or NaHCO

.
Low Conversion Alkyl chloride is unreactiveAdd 10 mol% KI (catalyst) or switch to DMF (higher polarity).
Over-Alkylation Excess electrophileUse strictly 1.0 equiv of R-X; Add R-X slowly (syringe pump).

Analytical Validation

To confirm the site of alkylation (


 vs 

), Nuclear Magnetic Resonance (NMR) is the definitive tool.

1H NMR Diagnostic Shifts (CDCl


): 
  • Alpha-Protons (Piperidine Ring):

    • Starting Material: The protons adjacent to the nitrogen (positions 7 and 9) typically appear around 2.6 – 3.0 ppm .

    • N-Alkylated Product: These protons often shift slightly upfield or broaden, but the key diagnostic is the appearance of the new N-CH

      
      -R  protons, typically 2.0 – 3.5 ppm  depending on R.
      
  • Hydroxymethyl Protons (

    
    -OH): 
    
    • Unchanged (Desired): The protons at position 3-methanol usually appear as a doublet or multiplet around 3.4 – 3.6 ppm . If the alcohol is free, the -OH proton may be visible (broad singlet, exchangeable with D

      
      O).
      
    • O-Alkylated (Undesired): If O-alkylation occurs, the

      
      -O-R protons will shift downfield significantly (deshielding effect of the ether oxygen) and the pattern will change.
      

Workflow Diagram:

Workflow Rxn Reaction Mixture (Crude) Workup Aqueous Workup (DCM / NaHCO3) Rxn->Workup Drying Dry (Na2SO4) & Concentrate Workup->Drying Analysis 1H NMR Analysis Drying->Analysis ResultN Target: N-Alkylated (CH2-OH shift ~3.5 ppm) Analysis->ResultN Major ResultO Impurity: O-Alkylated (Ether shift changes) Analysis->ResultO Minor/Absent

Figure 2: Post-reaction workflow and analytical decision tree.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bar-Haim, G., & Kol, M. (2004).[1] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549-3551. Link

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9367-9442. Link

  • Jia, H., et al. (2020).[2] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[2] Link

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of spirocyclic amines into pharmaceutical intermediates represents a paradigm shift in drug design, moving from "flat" aromatic structures to three-dimensional (3D) architectures.[1] This transition, often described as "escaping flatland," correlates with improved solubility, metabolic stability, and target selectivity. However, the unique steric and electronic properties of spirocycles present distinct synthetic challenges. This guide provides validated protocols for the selection, handling, and functionalization of spirocyclic amines, focusing on Buchwald-Hartwig cross-coupling and non-chromatographic purification techniques.

Part 1: Strategic Selection & The Fsp³ Advantage

The "Escape from Flatland"

Traditional drug discovery relied heavily on planar aromatic rings (e.g., phenyl, pyridine). While easy to synthesize, these "flat" molecules often suffer from poor solubility and non-specific binding. The introduction of spirocyclic scaffolds increases the fraction of sp³-hybridized carbons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), a metric directly linked to clinical success.[1]

Key Advantages:

  • Vectorial Diversity: Spirocycles project substituents at defined angles not accessible to planar rings.

  • Physicochemical Balance: They lower lipophilicity (LogP) while maintaining structural rigidity, often improving oral bioavailability.

  • Metabolic Stability: The quaternary carbon center blocks common sites of metabolic oxidation.

Scaffold Comparison Matrix

The following table contrasts traditional "flat" heterocycles with their spirocyclic bioisosteres.

FeatureTraditional Scaffold (Flat)Spirocyclic Bioisostere (3D)Key Property Shift
Structure Piperidine / Morpholine2-azaspiro[3.3]heptaneReduced lipophilicity; rigidified exit vectors.
Geometry Chair conformation (flexible)Puckered/RigidDefined substituent orientation; entropy penalty reduction upon binding.
Basicity Moderate (

)
Variable (often lower)Reduced hERG liability due to lower basicity (in some analogs).
Metabolism Susceptible to

-oxidation
Sterically blocked

-C
Increased

(half-life).

Part 2: Visualizing the Decision Workflow

The following decision tree guides the chemist through selecting the appropriate functionalization pathway for a spirocyclic amine core.

SpiroWorkflow Start Start: Spirocyclic Amine Core CheckSteric Assess Steric Demand (e.g., Spiro[3.3] vs Spiro[5.5]) Start->CheckSteric PathA Low Steric Bulk (Azetidine-based) CheckSteric->PathA Spiro[3.3] / [3.4] PathB High Steric Bulk (Piperidine-based) CheckSteric->PathB Spiro[4.5] / [5.5] Decision1 Reaction Type? PathA->Decision1 PathB->Decision1 SnAr S_NAr Substitution (Requires e- deficient aryl) Decision1->SnAr Electrophile = Nitro/CN-Aryl-F Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Decision1->Buchwald Electrophile = Aryl-Cl/Br/OTf LigandSel Ligand Selection Critical Buchwald->LigandSel RuPhos Use RuPhos/BrettPhos (Gen 3/4 Pre-catalysts) LigandSel->RuPhos Hindered/Secondary BINAP Use BINAP/Xantphos (Standard) LigandSel->BINAP Accessible/Primary

Figure 1: Strategic decision matrix for functionalizing spirocyclic amines based on steric constraints and electrophile nature.

Part 3: Experimental Protocols

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Context: Spirocyclic amines are secondary amines, but the spiro-fusion creates significant steric bulk near the nitrogen. Standard ligands (e.g., PPh3) often fail. This protocol utilizes BrettPhos or RuPhos , which are engineered to facilitate the reductive elimination of bulky amines.

Materials:

  • Amine: 2-azaspiro[3.3]heptane derivative (1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

  • Ligand: BrettPhos or RuPhos (4 mol%) (Use precatalysts if available for air stability)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv, if functional groups are base-sensitive)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): If using free ligand and Pd salt, charge a dry reaction vial with Pd(OAc)₂ and Ligand. Add solvent (1 mL/mmol) and stir at 60°C for 5 minutes to generate the active catalyst species (color change usually observed). Note: Using commercially available Precatalysts (e.g., BrettPhos Pd G4) bypasses this step and improves reproducibility.

  • Substrate Addition: Add the Aryl Halide, Spirocyclic Amine, and Base to the vial.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of catalyst death in this cycle.

  • Reaction: Seal the vial and heat to 90–100°C. Monitor by LC-MS. Reaction times typically range from 2 to 12 hours.

    • Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

Protocol B: Non-Chromatographic Purification (TCA Precipitation)

Context: Many spirocyclic amines lack UV chromophores, making flash chromatography (UV detection) difficult. Furthermore, they can be oils that are hard to handle. This protocol uses Trichloroacetic Acid (TCA) to precipitate the amine as a crystalline salt, rejecting non-basic impurities.

Mechanism: TCA forms a robust salt with the amine in non-polar solvents. The free amine is regenerated by thermal decarboxylation or basic wash.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture (containing the spiro-amine) in Toluene or Hexanes.

  • Precipitation: Add TCA (1.0–1.1 equiv) dissolved in a minimal amount of the same solvent dropwise.

    • Observation: A white precipitate (the Amine-TCA salt) should form immediately.

  • Filtration: Filter the solid and wash copiously with cold Toluene/Hexanes. This removes non-basic impurities (e.g., unreacted aryl halides, ligands).

  • Regeneration (Option 1 - Thermal): Dissolve the salt in DMSO or high-boiling solvent and heat >120°C. TCA decarboxylates to chloroform and CO₂, leaving the free amine (use with caution regarding off-gassing).

  • Regeneration (Option 2 - Biphasic - Preferred): Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer (Na₂SO₄) and concentrate to yield high-purity spirocyclic amine.

Part 4: Troubleshooting & Optimization

Handling Volatility & Hygroscopicity

Small spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) can be volatile and hygroscopic as free bases.

  • Solution: Store and weigh them as Hydrochloride or Oxalate salts .

  • Protocol Adjustment: If using a salt in Protocol A (Buchwald), increase the base loading by 1.0 equiv to neutralize the salt in situ.

Monitoring Reactions without UV Activity

Since the spiro-core is aliphatic, UV/Vis detectors (254 nm) often miss the starting material.

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) for LC monitoring.

  • TLC Stain: Use Ninhydrin (for free amines) or KMnO₄ (universal) stains.

Regioselectivity in Asymmetric Spirocycles

When functionalizing spirocycles with non-equivalent nitrogens (e.g., diazaspiro systems), the steric difference is the primary directing group.

  • Insight: The nitrogen on the smaller ring (e.g., azetidine in a [3.5] system) is often less basic but more nucleophilic due to ring strain and reduced steric clutter compared to the larger ring chair conformation.

Part 5: Case Study Workflow

Target: Synthesis of N-(4-fluorophenyl)-2-azaspiro[3.3]heptan-2-amine.

CaseStudy Step1 Start: 2-azaspiro[3.3]heptane (HCl Salt) Step2 Free Base Release (in situ with NaOtBu) Step1->Step2 Step3 Coupling: 1-bromo-4-fluorobenzene Pd-RuPhos G4, 100°C Step2->Step3 Step4 Workup: TCA Precipitation (Rejects Pd/Ligand) Step3->Step4 Step5 Final Product: >98% Purity Step4->Step5

Figure 2: Optimized workflow for the synthesis of the target intermediate, highlighting the integration of in situ salt neutralization and TCA purification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry.[3][4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Elferink, H., et al. (2022). Trichloroacetic acid fueled practical amine purifications.[5] Beilstein Journal of Organic Chemistry. Link

  • Enamine Ltd. Spirocyclic Azetidines for Medicinal Chemistry.[6] Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Spiro-ring Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Spirocycles are integral motifs in drug discovery and natural products, but their synthesis can present unique hurdles.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.

Part 1: Initial Diagnosis & Troubleshooting

This section is designed to help you systematically diagnose the root cause of low yields in your spiro-cyclization reactions.

Question: My spiro-cyclization reaction has a low yield or is not working at all. Where should I begin troubleshooting?

Answer: A low yield in a spiro-cyclization reaction can stem from various factors, including issues with starting materials, suboptimal reaction conditions, or challenges during product work-up and purification.[1] A systematic approach is the most effective way to identify and resolve the issue.

Here is a logical workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow start Low Yield Observed check_materials Verify Starting Material & Reagent Purity start->check_materials check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_materials->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude side_products Side Products or Degradation? analyze_crude->side_products incomplete Incomplete Conversion? analyze_crude->incomplete catalyst_issue Investigate Catalyst/Ligand System side_products->catalyst_issue Yes workup_issue Optimize Work-up & Purification side_products->workup_issue Degradation During Work-up incomplete->workup_issue No, Product is Unstable optimize_conditions Systematically Optimize Conditions (DoE or OFAT) incomplete->optimize_conditions Yes catalyst_issue->optimize_conditions solution Improved Yield workup_issue->solution optimize_conditions->solution Catalyst_Deactivation Deactivation Catalyst Deactivation Causes Poisoning Fouling Sintering Chemical Change Deactivation->Causes Solutions Purify Reagents Optimize Temperature Change Catalyst Support Modify Ligands Causes:p->Solutions Causes:f->Solutions Causes:s->Solutions Causes:c->Solutions

Caption: Common causes and solutions for catalyst deactivation.

Part 4: Work-up and Purification Challenges

Sometimes the reaction works well, but the product is lost during isolation.

Question: I believe my reaction is working, but I'm losing my product during work-up or purification. How can I mitigate this?

Answer: Product loss during isolation is a frustrating but common issue. Spirocyclic compounds can sometimes be unstable or difficult to purify.

  • Product Instability: Your spirocyclic product may be sensitive to acidic or basic conditions used during work-up, or it may be thermally labile. [1]If you suspect this, try using milder work-up procedures, such as a gentle aqueous wash with brine instead of acid or base.

  • Purification Challenges: Spirocycles can sometimes be challenging to purify by traditional column chromatography. Consider alternative purification techniques such as:

    • Preparative HPLC or SFC: These techniques can offer better separation for complex mixtures or isomers. [2][3]

    • Solid-Phase Extraction (SPE): For certain compounds, SPE can be a faster and gentler purification method than traditional chromatography. [4][5]

    • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.

Part 5: Key Protocols

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol outlines a general method for screening reaction conditions on a small scale.

  • Preparation: In an array of small reaction vials, add your starting material and any solid reagents.

  • Inert Atmosphere: Place the vials in a reaction block on a stirrer plate and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the desired solvent to each vial, followed by any liquid reagents, using a syringe.

  • Reaction: Stir the reactions at the desired temperature for the specified time.

  • Quenching and Analysis: After the reaction time has elapsed, cool the vials to room temperature and quench the reaction with an appropriate reagent. Take a small aliquot from each vial for analysis by TLC or LC-MS to determine the conversion and product formation.

Frequently Asked Questions (FAQs)

  • Q: What are some common side reactions in spiro-cyclizations?

    • A: Common side reactions can include polymerization, dimerization, elimination, and rearrangement reactions. The specific side products will depend on the reaction mechanism and the structure of the substrate. [6]

  • Q: How do I scale up a successful spiro-cyclization reaction?

    • A: When scaling up, it's important to consider factors such as heat transfer, mixing efficiency, and the rate of reagent addition. A simple multiplication of all quantities may not lead to the same result. It's often best to increase the scale incrementally (e.g., 2x, then 5x) and monitor the reaction closely.

  • Q: Are there computational tools that can help predict the feasibility of a spiro-cyclization?

    • A: Yes, Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the feasibility of a reaction. [7]These studies can provide insights into the energetics of different pathways and help explain experimental observations.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Technical Support Center: Synthesis of Spirocyclic Compounds. Benchchem.
  • Menon, P. G. (1994, June 1).
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. (2024, February 3). Journal of the American Chemical Society.
  • Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Journal of the American Chemical Society.
  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spirot[8][9]rienones. (2021, June 29). The Journal of Organic Chemistry.

  • Ynones in dearomative spirocyclisation processes; a review.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
  • Recent advances in radical thiocyanation cyclization or spirocyclization reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spirot[8][9]rienones. (2021, June 29). The Journal of Organic Chemistry - ACS Publications.

  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. (2025, October 30). PMC.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Omega.
  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1).
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025, August 14). RSC Publishing.
  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2025, October 18).
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
  • Synthesis, Structure, Spirocyclization Mechanism, and Glutathione Peroxidase-like Antioxidant Activity of Stable Spirodiazaselenurane and Spirodiazatellurane. (2010, March 26). Journal of the American Chemical Society.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B. PMC.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl
  • What is catalyst deactivation and why does it happen? (2025, June 19).
  • Optimizing Catalytic Reactions.
  • A Brief Introduction to Chemical Reaction Optimization. (2023, February 23). White Rose Research Online.
  • A Brief Introduction to Chemical Reaction Optimiz
  • A Brief Introduction to Chemical Reaction Optimization. (2024, April 10).
  • Reaction Conditions Optimization: The Current St
  • Proposed mechanism for the spirocyclization–desilylation reaction.
  • Roles of Guanidines in Recent Cycloaddition Reactions. (2026, February 17). MDPI.
  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
  • Steric Hindrance. (2021, June 9). ChemTalk.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). IntechOpen.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024, April 29). JOCPR.
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2025, July 17).
  • Overcoming purification hurdles for ADC linker payloads. (2025, June 23). Sterling Pharma Solutions.
  • Steric hindrance: Significance and symbolism. (2026, February 14). ScienceDirect.
  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. (2017, February 5). PubMed.
  • FAQ: My purification failed and/or why is my yield lower than expected? NEB.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B. (2025, March 3).
  • Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. (2021, May 20). bioRxiv.
  • How to Troubleshoot Low Protein Yield After Elution. (2025, May 9).
  • Plasmid Miniprep & Alkaline Lysis Troubleshooting Guide. (2025, September 3). ZAGENO.

Sources

Optimizing reaction temperature for spirocyclic amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Amine Coupling Optimization

Subject: Troubleshooting & Optimizing Reaction Temperature for Sterically Demanding Spirocyclic Amines From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Introduction: The "Spiro" Conundrum

You are likely here because your standard amine coupling conditions (e.g., Pd(OAc)₂/BINAP at 80°C) failed to yield product with your spirocyclic amine.

The Scientific Reality: Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) present a unique thermodynamic challenge. Unlike flexible alkyl amines, spirocycles possess a rigid steric bulk .

  • Nucleophilicity: Their rigidity often preserves nucleophilicity (the lone pair is not buried), but the approach vector is sterically crowded.

  • Reductive Elimination: In Pd-catalysis, the high cone angle of the amine facilitates reductive elimination (relief of strain), but it makes the preceding transmetalation or amine coordination step significantly harder.

Temperature is your primary lever to overcome the activation energy of coordination, but it is a double-edged sword that promotes catalyst decomposition (Pd-black formation) and dehalogenation.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Q: My reaction stalls at 50% conversion despite high temperature (100°C+). Should I push to 120°C?

A: Likely No. You are likely observing catalyst death, not a kinetic barrier. Pushing to 120°C often accelerates catalyst deactivation (ligand dissociation) faster than it accelerates the productive cycle.

The Fix: The "Pulse" Protocol & Ligand Switch Instead of raising the steady-state temperature, optimize the catalyst life relative to temperature.

  • Switch Ligand: For spirocyclic secondary amines, RuPhos and BrettPhos (and specifically AdBrettPhos for extremely hindered cases) are superior. They create a protective pocket that stabilizes the Pd(0) species at the temperatures required (80–100°C) for these bulky amines to coordinate.

  • Protocol: If stalling occurs, lower the temp to 80°C and use a Pulse Addition of the catalyst (add 50% at T=0, 50% at T=4h).

Q: I see significant hydrodehalogenation (reduction of the aryl halide). Is the temperature too high?

A: Yes, but the root cause is often the Base/Solvent combination acting as a hydride source. At temperatures >90°C, primary alcohols or even dioxane can act as hydride donors in the presence of Pd.

  • Immediate Action: Switch from Isopropanol/Butanol to Toluene or t-Amyl Alcohol (less prone to beta-hydride elimination).

  • Temperature Check: Drop temperature by 10°C and double the catalyst loading. Dehalogenation has a higher activation energy than the desired coupling if the correct ligand is used.

Visual Troubleshooting Logic (Buchwald-Hartwig)

BuchwaldTroubleshooting Start Reaction Failed/Stalled CheckSM Analyze Crude (LCMS) Start->CheckSM Dehalogenation Product: Ar-H (Dehalogenation) CheckSM->Dehalogenation StartMaterial Recovered Aryl Halide + Amine CheckSM->StartMaterial Homocouple Product: Ar-Ar (Homocoupling) CheckSM->Homocouple FixDehalo 1. Switch Solvent (Toluene) 2. Lower Temp 10°C Dehalogenation->FixDehalo FixStall 1. Switch Ligand (RuPhos/AdBrettPhos) 2. Increase Temp (if <80°C) 3. Check Base Solubility StartMaterial->FixStall FixHomo 1. Degas Solvent thoroughly 2. Switch to Pre-catalyst (Pd-G3/G4) Homocouple->FixHomo

Caption: Decision tree for diagnosing temperature-related failure modes in Pd-catalyzed spiro-amine coupling.

Module 2: SnAr (Nucleophilic Aromatic Substitution)

Q: Standard SnAr (DMF, K2CO3, 80°C) is not working. The spiro-amine seems unreactive.

A: Spiro-amines are "directional" nucleophiles. The rigid ring structure means the nitrogen lone pair cannot easily rotate to find the electrophile. In SnAr, the formation of the Meisenheimer complex is the rate-determining step and is highly sensitive to steric clash.

The "Goldilocks" Temperature Strategy:

  • Standard: 100–120°C in DMSO or NMP is often required for spiro-amines to overcome the steric repulsion of the approaching electrophile.

  • The Li-Mediated Bypass: If the substrate decomposes at 120°C, use LHMDS or LiOtBu in THF at 0°C to RT .

    • Mechanism:[1][2][3][4] The Lithium cation coordinates to the activating group (e.g., nitrile, nitro) or the leaving group (F/Cl), bringing the reagents into proximity. This "directed" SnAr often proceeds at 80°C lower than thermal conditions.[1]

Module 3: Experimental Optimization Protocol

Do not guess. Use this self-validating Temperature/Ligand Screen for Pd-coupling.

The "4x4" Matrix (Micro-scale):

  • Substrate: 0.05 mmol scale.

  • Solvent: Toluene (Anhydrous).

  • Base: NaOtBu (Standard) or Cs2CO3 (Sensitive groups).[5]

VariableColumn 1 (80°C)Column 2 (100°C)
Row A: RuPhos Pd G4 Standard StartAggressive
Row B: BrettPhos Pd G4 For 1° Amines/Small SpiroHigh Energy
Row C: AdBrettPhos Pd G3 The "Spiro" Specialist Max Steric Relief
Row D: Xantphos Pd G4 For HeterocyclesHigh Temp Stability

Interpretation Guide:

  • Success in Row C, Fail in A/B: Your issue is purely steric. AdBrettPhos is required to accommodate the spiro-bulk.

  • Success at 100°C, Fail at 80°C: The reaction is kinetically limited. You must heat, but ensure your solvent is degassed to prevent catalyst death.

Optimization Workflow Diagram

OptimizationFlow Input Spiro-Amine + Ar-X Screen Run 4x4 Matrix (Temp vs Ligand) Input->Screen Result1 Low Conversion (<10%) Screen->Result1 Result2 Clean but Slow (40%) Screen->Result2 Result3 Full Conv. (>90%) Screen->Result3 Action1 Check Catalyst Activation Try Pre-catalysts (G3/G4) Result1->Action1 Action2 Increase Temp +10°C OR Double Concentration Result2->Action2 Action3 Scale Up (Monitor Exotherm) Result3->Action3

Caption: Step-by-step workflow for optimizing reaction conditions using a matrix approach.

References

  • Buchwald-Hartwig Optimization & DoE

    • Title: Optimising a Buchwald-Hartwig amin
    • Source: University of Bristol (CDT).
    • URL:[Link]

  • Ligand Selection for Hindered Amines: Title: Optimization of Buchwald-Hartwig amination conditions. Source: BenchChem Technical Guide.
  • SnAr & Spirocyclic Transition States

    • Title: C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr).[6]

    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Catalyst Deactivation Mechanisms

    • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.[7]

    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Purification of Spirocyclic Intermediates from Metal Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of metal catalyst residues from spirocyclic intermediates. Spirocycles are a critical class of compounds in modern drug discovery, and ensuring their purity from residual transition metals like palladium (Pd), ruthenium (Ru), and rhodium (Rh) is a paramount concern for safety, efficacy, and regulatory compliance.[1][2][3][4] This resource is designed to be a practical, field-proven guide to navigate the common challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of metal catalyst residues from your spirocyclic intermediates. The solutions provided are based on established protocols and expert experience in the field.

Problem 1: High Levels of Residual Palladium After Filtration

Q: I've performed a Suzuki coupling to synthesize my spirocyclic intermediate and tried to remove the palladium catalyst by simple filtration, but the residual metal content is still unacceptably high. What's going wrong?

A: This is a common issue, as homogeneous palladium catalysts can be challenging to remove by simple filtration alone.[5] The palladium species may be soluble in your reaction mixture or exist as fine colloidal particles that pass through standard filter media.[6]

Underlying Causes and Solutions:

  • Soluble Palladium Species: Homogeneous catalysts, by their nature, are soluble in the reaction medium.

    • Solution 1: Metal Scavengers: Employ solid-supported metal scavengers. These are materials functionalized with ligands that have a high affinity for palladium, effectively binding the metal and allowing for its removal by filtration.[7][8][9] Thiol-functionalized silica or polystyrene resins are particularly effective for palladium.[10]

    • Solution 2: Activated Carbon: Treatment with activated carbon is a cost-effective and scalable method for adsorbing residual palladium.[11][12][13] The effectiveness can be influenced by the type of carbon, solvent, temperature, and contact time.

  • Colloidal Palladium: The reaction conditions can sometimes lead to the formation of palladium nanoparticles.

    • Solution: Filtration through Celite®: Using a pad of Celite® (diatomaceous earth) over a sintered glass funnel can help trap fine colloidal particles that might otherwise pass through filter paper.[5][6]

Workflow for Enhanced Palladium Removal:

Start Crude Reaction Mixture (High Pd Content) Scavenger Add Metal Scavenger (e.g., Thiol-functionalized silica) Start->Scavenger Stir Stir at RT or slightly elevated temp (1-24h) Scavenger->Stir Filter Filter through Celite® pad Stir->Filter Product Purified Spirocyclic Intermediate (<10 ppm Pd) Filter->Product Start Is the catalyst heterogeneous (e.g., Pd/C)? Filtration Simple Filtration (may use Celite®) Start->Filtration Yes Homogeneous Is the product a solid? Start->Homogeneous No End Purified Product Filtration->End Crystallization Crystallization Homogeneous->Crystallization Yes Scavenger Metal Scavenger Treatment Homogeneous->Scavenger No Crystallization->End Carbon Activated Carbon Treatment Scavenger->Carbon Cost-sensitive? Chromatography Column Chromatography (Lab Scale) Scavenger->Chromatography Lab Scale? Flow Flow Chemistry with Scavenger Cartridge (Large Scale) Scavenger->Flow Large Scale? Carbon->End Chromatography->End Flow->End

Sources

Technical Support Center: Handling Hygroscopic Spirocyclic Amine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Facility: Advanced Synthesis & Solid-State Chemistry Support Topic: Troubleshooting & Best Practices for Hygroscopic Spirocyclic Amine Hydrochloride Salts Status: Operational

Introduction: The "Spiro" Challenge

Spirocyclic amines (e.g., diazaspiro[3.3]heptanes, spiro[3.5]nonanes) are critical scaffolds in modern drug discovery due to their ability to project functional groups in specific 3D vectors ("escaping flatland") and improve metabolic stability.

However, their hydrochloride (HCl) salts present a unique physical challenge. Unlike flat aromatic amine salts that stack efficiently (high lattice energy), rigid spirocyclic cations often have globular, irregular shapes. This leads to inefficient crystal packing , creating voids that readily accommodate water molecules. When the lattice energy is lower than the hydration energy, the salt becomes hygroscopic or even deliquescent (dissolving in its own absorbed water).[1]

This guide addresses the specific handling, weighing, and recovery of these difficult materials.[2][3]

Module 1: Storage & Stability (The "Shelf" Phase)

Q: My white powder has turned into a sticky gum or oil. Is it ruined?

A: Likely not. It has undergone deliquescence . The compound is chemically stable but physically compromised. Water has disrupted the crystal lattice, but the covalent spirocyclic structure usually remains intact (unless it contains hydrolytically unstable esters/amides).

Troubleshooting Protocol: The Azeotropic Rescue

Do not simply heat the gum in an oven; this often leads to decomposition or "glass" formation that traps water. Use azeotropic drying to gently remove lattice water.

Step-by-Step Recovery:

  • Dissolution: Dissolve the "gum" in a solvent that forms a positive azeotrope with water. Toluene is the gold standard; 2-MeTHF is excellent for more polar spirocycles.

  • Evaporation: Rotovap the solution at 40–45°C. As the solvent evaporates, it carries the water with it.

  • Repetition: Repeat this process 3 times.

  • Final Drying: Place the resulting solid in a vacuum oven at 40°C (<10 mbar) with a P₂O₅ (phosphorus pentoxide) trap for 12 hours.

Q: How should I store these salts long-term?

A: Standard desiccators are often insufficient for spirocyclic HCl salts.

  • Gold Standard: Store under Argon in a glovebox.

  • Silver Standard: Store in a vial with a septum, wrapped in Parafilm, inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves). Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation.

Module 2: Handling & Weighing (The "Prep" Phase)

Q: The mass keeps increasing while I weigh it. How do I get an accurate stoichiometry?

A: You are observing rapid moisture sorption. Stop trying to weigh the solid directly on an open balance pan. Use the Solvent-Transfer Method or Difference Weighing .

Protocol: The Solvent-Transfer Method (Recommended)

This eliminates the need to weigh the solid directly.

  • Taring: Tare a simplified glass vial with a septum cap.

  • Transfer: Quickly transfer the approximate amount of hygroscopic salt into the vial and cap it immediately.

  • Weighing: Weigh the capped vial. Calculate the net mass of the solid (

    
    ).
    
  • Dissolution: Add a known volume (

    
    ) of your reaction solvent (e.g., DMF, DMSO, Methanol) via syringe through the septum to create a stock solution.
    
  • Calculation: Determine the concentration (

    
    ).
    
  • Dispensing: Dispense the exact required equivalents by volume (

    
    ).
    
Visualization: Handling Decision Tree

HandlingLogic Start Start: Handling Spirocyclic HCl Salt IsDeliquescent Is the salt deliquescent? (Liquified/Gummy) Start->IsDeliquescent Rescue Perform Azeotropic Rescue (Toluene/2-MeTHF) IsDeliquescent->Rescue Yes Weighing Weighing Strategy IsDeliquescent->Weighing No (Solid) Rescue->Weighing IsGlovebox Is Glovebox Available? Weighing->IsGlovebox DirectWeigh Weigh inside Glovebox (Inert Atm) IsGlovebox->DirectWeigh Yes SolventTransfer Use Solvent-Transfer Method (Dissolve & Dispense by Vol) IsGlovebox->SolventTransfer No

Figure 1: Decision logic for handling and weighing hygroscopic salts.

Module 3: Synthesis & Isolation (The "Reaction" Phase)

Q: I need the free base for a reaction. How do I liberate it without losing the water-soluble amine?

A: Spirocyclic amines are often highly polar. Standard extractions (DCM/Water) often fail because the free base partitions into the aqueous phase or forms emulsions.

Protocol: The "Salting-Out" Free-Base Liberation

Principle: You must drive the equilibrium completely to the non-ionized form (pH >> pKa) and reduce the water solubility of the organic amine.

  • Dissolution: Dissolve the HCl salt in a minimum amount of water.

  • pH Adjustment: Add 4M NaOH or saturated K₂CO₃. Target pH > 12. (Spirocyclic secondary amines often have pKa values of 10–11; you must be 2 units above this).

  • Saturation: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, "salting out" the organic amine.

  • Extraction Solvent: Do not use DCM. Use IPA:CHCl₃ (1:3) or 2-MeTHF . These solvent systems are more polar and better at extracting polar amines.

  • Drying: Dry the organic layer over Na₂SO₄ (sodium sulfate), not MgSO₄ (which is slightly acidic and can trap amines).

Visualization: Free-Basing Workflow

FreeBase Salt Spiro-HCl Salt Basify Basify (pH > 12) + Sat. NaCl Salt->Basify Dissolve in H2O Extract Extract with IPA:CHCl3 (1:3) Basify->Extract Partition Dry Dry Organic Layer (Na2SO4) Extract->Dry Separate Layers Concentrate Free Base Oil Dry->Concentrate Vac Removal

Figure 2: Optimized workflow for liberating polar spirocyclic amines.

Module 4: Salt Switching (The "Fix" Phase)

Q: The HCl salt is impossible to handle. Can I change it?

A: Yes. HCl is a small, high-charge-density counterion. If the spirocycle packing is poor, the lattice energy is low. Switching to a larger, softer counterion can fill the voids and improve crystallinity (and reduce hygroscopicity).

Recommended Alternatives:

Counterion pKa (Acid) Advantages for Spirocycles
Fumarate 3.03 Large, planar dicarboxylic acid. Often forms H-bond networks that bridge spirocyclic voids.
Tosylate -2.8 Lipophilic bulk helps pack with lipophilic spiro-scaffolds. Non-hygroscopic.

| Succinate | 4.21 | Good for lower pKa amines. Often forms stable hydrates rather than deliquescent gums. |

Selection Rule: Ensure the


 (pKa base - pKa acid) is > 3 to ensure proton transfer and stable salt formation.[4]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counterion properties).

  • Burkhard, J. A., et al. (2010). Spirocyclic Piperidines as Bioisosteres of Para-Substituted Benzenes. Angewandte Chemie International Edition. (Discusses the physical properties and geometry of spirocyclic scaffolds).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Provides the decision tree for salt switching).

  • Perez, J. J. (2022). Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. (Review of the utility and challenges of spirocycles).

Sources

Validation & Comparative

A Researcher's Guide to Determining the Absolute Configuration of Spirocyclic Stereocenters

Author: BenchChem Technical Support Team. Date: February 2026

Spirocycles, characterized by two rings sharing a single atom, are a compelling structural motif in modern drug discovery. Their rigid, three-dimensional architecture offers a unique way to explore chemical space, often leading to compounds with increased potency and selectivity.[1] However, this same structural rigidity presents a significant challenge: the unambiguous assignment of the absolute configuration of the spirocyclic stereocenter. For researchers in pharmaceutical and chemical development, this is not a trivial academic exercise; it is a critical step mandated by regulatory bodies like the FDA to ensure the safety and efficacy of new chiral therapeutics.[2][3]

This guide provides an in-depth comparison of the primary experimental and computational methods used to determine the absolute configuration of spirocyclic centers. We move beyond simple protocols to explore the causality behind experimental choices, offering insights to help you select the most appropriate strategy for your specific molecule and circumstances.

At a Glance: Comparative Overview of Key Techniques

Choosing the right method to determine absolute configuration depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation and computational resources. The table below summarizes the core attributes of the most reliable techniques.

Technique Principle Sample Requirement Crystals Required? Computationally Reliant? Confidence Level
Single-Crystal X-ray Diffraction (SC-XRD) Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[4][5]Single crystal (~0.1-0.5 mm)Yes No (for data processing)Unambiguous (Gold Standard)
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2]5-15 mg, solution or neat liquidNo Yes (Requires ab initio quantum chemical calculations)High to Very High
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions.[6]<1 mg, solutionNo Yes (Requires TD-DFT calculations)High
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a chiral reagent to form diastereomers with distinguishable NMR signals.[7][8]1-10 mg, solutionNo No (but computational analysis can aid interpretation)Moderate to High

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

When an enantiomerically pure chiral molecule forms a high-quality single crystal, SC-XRD is the most powerful and direct method for determining its absolute configuration.[9][10] It is often considered the "gold standard" against which other methods are validated.

The Underlying Principle: Anomalous Dispersion

The ability of XRD to determine absolute configuration hinges on a phenomenon called anomalous dispersion (or anomalous scattering).[4][11] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs. In a non-centrosymmetric crystal (which all enantiomerically pure compounds form), this effect breaks Friedel's Law, meaning the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l).[4] By measuring these small but significant differences (the Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.[12] The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[5]

Experimental Workflow & Causality

The critical bottleneck for this technique is not the analysis but the sample preparation: growing a suitable single crystal. This can be a significant hurdle, especially for drug intermediates that may be oils or amorphous solids.[3]

Diagram: SC-XRD Workflow for Absolute Configuration

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Analysis A Purified Enantiopure Sample B Screen Solvents & Conditions (Vapor Diffusion, Evaporation, etc.) A->B C Obtain Single Crystal (~0.1-0.5 mm) B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Data (Measure Bijvoet Pairs) D->E F Solve & Refine Structure E->F G Calculate Flack Parameter F->G H Assign Absolute Configuration (Flack x ≈ 0) G->H

Caption: Workflow for absolute configuration determination using SC-XRD.

Key Considerations:
  • Crystal Quality is Paramount: The ability to resolve anomalous scattering effects depends heavily on the quality of the crystal and the resulting diffraction data.

  • Heavy Atoms Help, But Aren't Always Necessary: Traditionally, the presence of an atom heavier than oxygen (like S, Cl, or Br) was considered essential for a reliable assignment.[4] However, modern diffractometers and refinement methods can now often determine the absolute configuration of "light-atom" structures containing only C, H, N, and O.[4]

Chiroptical Spectroscopy with Computation: The Solution-Phase Powerhouse

For the many spirocycles that are oils, amorphous solids, or simply refuse to crystallize, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the go-to techniques.[2][13] These methods determine the absolute configuration of molecules in solution, which is often more biologically relevant. The core strategy is the same for both: compare the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known configuration.[3][14]

The Underlying Principle: Differential Absorption of Polarized Light

Chiral molecules interact differently with left- and right-circularly polarized light.

  • VCD measures this differential absorption for vibrational transitions in the infrared (IR) region.[2] This makes it applicable to virtually any chiral molecule, as all molecules have IR-active vibrations.[15]

  • ECD measures the same phenomenon for electronic transitions in the UV-Visible range.[6] It is particularly sensitive to the presence of chromophores.

An experimental VCD or ECD spectrum is a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign.[15] The challenge is that one cannot tell from the spectrum alone whether it corresponds to the R or S configuration. This is where computational chemistry becomes essential. By calculating the theoretical spectrum for, say, the R-enantiomer, a match with the experimental spectrum confirms the sample is R. An inverted match confirms the sample is S.[3]

Experimental & Computational Workflow

The reliability of a VCD/ECD-based assignment is a self-validating system built on the synergy between a high-quality experimental measurement and a rigorous computational model.

Diagram: VCD/ECD Computational & Experimental Workflow

VCD_ECD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction exp_sample Prepare Solution (5-15 mg in CDCl3, DMSO-d6) exp_measure Acquire VCD/ECD Spectrum exp_sample->exp_measure compare Compare Spectra exp_measure->compare comp_model Build Model of One Enantiomer (e.g., R-config) comp_conf Perform Conformational Search comp_model->comp_conf comp_opt Optimize Geometries & Calculate Energies (DFT: B3LYP/6-31G(d)) comp_conf->comp_opt comp_spec Calculate Theoretical Spectrum (TD-DFT for ECD, DFT for VCD) comp_opt->comp_spec comp_boltz Boltzmann-average Spectra comp_spec->comp_boltz comp_boltz->compare assign_R Assign R Configuration compare->assign_R Direct Match assign_S Assign S Configuration compare->assign_S Inverted Match

Caption: Integrated workflow for VCD/ECD analysis.

Detailed Protocol: A VCD-Based Assignment
  • Experimental Measurement:

    • Dissolve 5-15 mg of the spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~20 mg/mL.[3][15] Deuterated solvents are used to avoid interference from solvent IR absorption bands.[16]

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[3]

  • Computational Prediction:

    • Model Building: Build a 3D model of one enantiomer (e.g., the R-enantiomer) of your spirocycle using molecular modeling software.

    • Conformational Search (Critical Step): This is the most crucial part of the calculation. Spirocycles can have multiple low-energy conformations that contribute to the overall observed spectrum. A thorough search using methods like molecular mechanics is essential to find all relevant conformers.

    • Optimization and Energy Calculation: Each identified conformer must be geometry-optimized at a suitable level of theory, typically using Density Functional Theory (DFT), for instance, the B3LYP functional with a 6-31G(d) basis set.[14]

    • Spectrum Calculation: For each optimized conformer, calculate the theoretical VCD and IR spectra.

    • Boltzmann Averaging: The final predicted spectrum is a weighted average of the spectra of all conformers, based on their calculated relative Gibbs free energies (Boltzmann population).[13]

  • Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the final Boltzmann-averaged theoretical spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[3][17]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical research. While NMR cannot distinguish between enantiomers directly, it can readily distinguish between diastereomers.[7] This principle is the basis for using Chiral Derivatizing Agents (CDAs) to determine absolute configuration.[8][18]

The Underlying Principle: Creating Distinguishable Diastereomers

This method requires the spirocycle to have a reactive functional group (e.g., -OH, -NH₂, -COOH). The enantiopure sample is reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a covalent bond.[7] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[7][8]

By analyzing the differences in the chemical shifts (Δδ) of protons near the newly formed stereocenter in the two diastereomeric products, one can deduce the absolute configuration of the original spirocycle based on established empirical models of the CDA's magnetic anisotropy.

Experimental Workflow

Diagram: General Workflow for NMR with CDA

CDA_NMR_Workflow A Racemic or Enantiopure Spirocycle (with -OH, -NH2, etc.) B React with (R)-CDA and (S)-CDA in separate NMR tubes A->B C Formation of Diastereomeric Mixture (e.g., R,R and S,R) B->C D Acquire 1H NMR Spectra C->D E Analyze Chemical Shift Differences (Δδ = δS - δR) D->E F Assign Absolute Configuration based on Anisotropic Model E->F

Caption: Workflow for absolute configuration assignment using NMR and CDAs.

Key Considerations:
  • Functional Group Required: The primary limitation is the need for a suitable functional group on the spirocycle to react with the CDA.

  • Model-Dependent: The assignment relies on empirical models of how the CDA influences the magnetic environment of the substrate. These models are generally reliable but can fail in sterically complex or unusual systems.

  • Reaction Purity: Incomplete reactions or the presence of impurities can complicate spectral analysis, making interpretation difficult.

Conclusion: A Multi-faceted Approach

The determination of absolute configuration for spirocyclic stereocenters is a critical task that demands a rigorous and well-chosen analytical strategy. While Single-Crystal X-ray Diffraction offers the most definitive answer, its requirement for a high-quality crystal is a significant barrier.[10] In its absence, the combination of chiroptical spectroscopy (VCD/ECD) and quantum chemical calculations provides a powerful and versatile alternative for samples in solution.[2][14][19] NMR spectroscopy with chiral derivatizing agents serves as a valuable orthogonal method, particularly when a suitable functional group is present and crystallographic or chiroptical methods are not feasible.[7][8]

Ultimately, the most trustworthy assignments often come from applying more than one technique. A consistent result from both a chiroptical method and an NMR or X-ray experiment provides the highest level of confidence, ensuring scientific integrity and supporting the development of safe and effective chiral molecules.

References

  • Crescenzi, O., et al. (2009). Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra. Chemical Research in Toxicology. Available at: [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from BioTools. Available at: [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from Wikipedia. Available at: [Link]

  • Crescenzi, O., et al. (2009). Absolute configurations of spiroiminodihydantoin and allantoin stereoisomers: comparison of computed and measured electronic circular dichroism spectra. PubMed. Available at: [Link]

  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. Available at: [Link]

  • Polavarapu, P. L., et al. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. Available at: [Link]

  • MDPI. (2019). Electronic Circular Dichroism. Retrieved from MDPI Encyclopedia. Available at: [Link]

  • Nafie, L. A., & Freedman, T. B. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. Available at: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from Schrödinger. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from MIT Department of Chemistry X-ray Facility. Available at: [Link]

  • Armstrong, S., et al. (2020). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. Available at: [Link]

  • Asatryan, R. (2025). How to Determine the R and S Configuration. Retrieved from Chemistry Steps. Available at: [Link]

  • Buma, W. J., et al. (2007). Determination of absolute configurations of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]

  • Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereoselective Synthesis. Available at: [Link]

  • Wikipedia. (2023). Absolute configuration. Retrieved from Wikipedia. Available at: [Link]

  • Wenzel, T. J. (n.d.). Calix[19]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Retrieved from Bates College. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Retrieved from ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Retrieved from Chemistry Stack Exchange. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Available at: [Link]

  • Nieto, R. M., et al. (2006). The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Organic Stereochemistry: Experimental and Computational Methods. Retrieved from ResearchGate. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Available at: [Link]

  • Slideshare. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. Retrieved from Slideshare. Available at: [Link]

  • Harada, N. (2008). Absolute configuration determination of chiral compounds. Chirality. Available at: [Link]

  • YouTube. (2020). Absolute Configuration. Retrieved from YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Anand, A., et al. (2024). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv. Available at: [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Application of Electronic Circular Dichroism in Configurational and Conformational Analysis of Organic Compounds. ResearchGate. Available at: [Link]

  • Glinnemann, J., & Scheins, S. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Available at: [Link]

  • R. B. da Silva, F. A., & T. do Lago, A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Noroozi-Pesyan, N. (2012). A New and Simple Method for the Specification of Absolute Configuration of Allenes, Spiranes, Alkylidenecycloalkanes, Helicenes and Other Organic Complex Systems. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Tincopa, L. N., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Bath. (n.d.). Chemistry I (Organic) Stereochemistry LECTURE 3. Retrieved from University of Bath. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

  • Maji, M., & Daniliuc, C. G. (2023). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. Available at: [Link]

Sources

Comparative Guide: Spectroscopic Profiling of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage[1]

In modern drug discovery, the escape from "flatland" (aromatic-heavy chemical space) is a critical mandate.[1] The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a strategic structural solution, offering a high fraction of sp


 hybridized carbons (

) while maintaining low molecular weight.[1]

Unlike traditional 4-phenylpiperidine or morpholine cores, this spirocyclic ether provides:

  • Vectorial Uniqueness: The orthogonal arrangement of the tetrahydrofuran (THF) and piperidine rings allows substituents to probe 3D biological space inaccessible to flat analogs.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" often found at the 4-position of piperidines.[1]

  • Receptor Selectivity: Proven utility in distinguishing between closely related GPCRs (e.g., Muscarinic M1 vs. M2, Sigma-1 vs. Sigma-2).[1]

This guide objectively compares the spectroscopic characteristics of this scaffold against its primary alternatives and provides a validated protocol for its characterization.[1]

Comparative Analysis: Spiro vs. Classical Scaffolds[1]

The following table contrasts the 1-Oxa-8-azaspiro[4.5]decane core with the industry-standard 4-substituted piperidine and the synthetic intermediate 1,4-dioxa-8-azaspiro[4.5]decane (often confused in spectral data).

Table 1: Physicochemical & Spectroscopic Performance Matrix[1]
Feature1-Oxa-8-azaspiro[4.5]decane (Target)4-Phenylpiperidine (Alternative 1)1,4-Dioxa-8-azaspiro[4.5]decane (Alternative 2/Precursor)
Topology Rigid, Orthogonal (90° twist)Flexible/Chair (Equatorial pref.)[1]Rigid, Ketal-protected
Key

C NMR Signal
Quaternary C-O (~80-85 ppm)Tertiary C-H (~40-45 ppm)Quaternary O-C-O (~105-110 ppm)

H NMR Signature
Diastereotopic THF methylene protons (complex multiplets)Symmetric AA'BB' systems (simplified)Singlet (approx) for ethylenedioxy bridge (unless chiral)
IR Fingerprint C-O-C stretch (1050-1100 cm

)
C=C Aromatic (1600 cm

)
Strong Ketal C-O (1050-1150 cm

)
Metabolic Liability Low (Quaternary block)High (Benzylic/Tertiary oxidation)Unstable in acidic media (Hydrolysis)
Primary Application M1 Agonists, Sigma-1 LigandsOpioids, NK1 AntagonistsSynthetic Intermediate (Ketone protection)

Critical Insight: The most common identification error is confusing the spiro-ether (Target) with the spiro-ketal (Alternative 2).[1] Note the massive


C shift difference for the spiro carbon (~80 ppm vs ~108 ppm).[1]

Spectroscopic Deep Dive: Validating the Scaffold

To ensure the integrity of the spirocyclization, researchers must validate the formation of the quaternary center and the closure of the THF ring.[1]

H NMR Diagnostics (400 MHz, CDCl )

The 1-oxa-8-azaspiro[4.5]decane core possesses a plane of symmetry only if unsubstituted.[1] However, in most drug candidates (e.g., M1 agonists), the system is chiral or substituted, rendering the methylene protons of the THF ring diastereotopic .[1]

  • The "Spiro-Click" Region (1.6 – 2.2 ppm): unlike the open-chain alcohol precursor, the ring-closed spiro protons (H-2, H-3, H-4 of the THF ring) appear as distinct, complex multiplets due to geminal and vicinal coupling in a locked conformation.[1]

  • Piperidine Ring (2.5 – 3.5 ppm): The

    
    -protons (adjacent to Nitrogen) often split into distinct axial/equatorial sets if the N-substituent is bulky or if the spiro-ring contains a chiral center (e.g., 2-methyl substitution).[1]
    
C NMR Diagnostics (100 MHz, CDCl )
  • The Spiro Carbon (

    
    ):  This is the definitive signal.[1]
    
    • Value:

      
       78.0 – 85.0 ppm.[1]
      
    • Logic: It is a quaternary carbon attached to one oxygen.[1] If this peak is >100 ppm, you have failed to reduce the ketal or formed a different acetal species.[1] If it is <50 ppm, you have likely eliminated the oxygen (formed an alkene).[1]

Mass Spectrometry (ESI-MS)[1]
  • Fragmentation: Expect a neutral loss of the THF fragment or ring opening.[1]

  • Isotopic Pattern: Essential for chlorinated derivatives (common in Sigma-1 ligands) to confirm halogenation before biological assay.[1]

Experimental Protocol: Synthesis & Characterization Workflow

Objective: Synthesis and validation of a representative derivative: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (analogous to M1 agonist precursors).

Phase A: Synthesis (Abbreviated Context)

Note: This guide focuses on characterization, but context is required.

  • Start: 1-Methyl-4-piperidone.

  • Step: Reaction with allyl magnesium bromide (Grignard)

    
     Tertiary alcohol intermediate.[1]
    
  • Cyclization: Iodine-mediated cyclization or Mercury(II) induced cyclization followed by reduction (e.g., oxymercuration-demercuration variants) to close the THF ring.[1]

Phase B: The Self-Validating Characterization Protocol

This protocol is designed to be a "Go/No-Go" decision tree for medicinal chemists.[1]

Step 1: Crude Purity Check (TLC & LCMS) [1]

  • Mobile Phase: DCM:MeOH:NH

    
    OH (90:9:1).[1]
    
  • Visualization: Dragendorff’s reagent (stains tertiary amines orange).[1]

  • Criteria: The spiro-ether is typically less polar than the open-chain alcohol intermediate.[1]

Step 2: The "Quaternary Check" (


C NMR) 
  • Run a standard proton-decoupled

    
    C NMR (256 scans).
    
  • Decision Gate:

    • Peak at ~210 ppm?

      
      Fail  (Unreacted Ketone).
      
    • Peak at ~70-73 ppm?

      
      Fail  (Open chain tertiary alcohol).
      
    • Peak at ~80-85 ppm?

      
      Pass  (Spiro-ether formed).[1]
      

Step 3: Stereochemical Assignment (NOESY)

  • For substituted derivatives (e.g., 3-methyl), the relative stereochemistry (cis/trans relative to the amine lone pair or other substituents) determines biological efficacy.[1]

  • Action: Irradiate the methyl group doublet.[1] Look for NOE enhancement of the axial piperidine protons to determine if the methyl is pseudo-equatorial or pseudo-axial.[1]

Visualization: Characterization Logic Flow

The following diagram illustrates the logical decision process for validating the 1-oxa-8-azaspiro[4.5]decane scaffold during synthesis.

G Start Crude Reaction Mixture LCMS Step 1: LCMS Analysis (Mass Check) Start->LCMS MassMatch Mass = Target? LCMS->MassMatch MassMatch->Start No (Optimize Rxn) NMR_C13 Step 2: 13C NMR (Quaternary Carbon Check) MassMatch->NMR_C13 Yes Check_Shift Shift of Quaternary C? NMR_C13->Check_Shift Fail_Ketone FAIL: Unreacted Ketone (>200 ppm) Check_Shift->Fail_Ketone >200 ppm Fail_Alcohol FAIL: Open Chain Alcohol (~70-73 ppm) Check_Shift->Fail_Alcohol ~70-75 ppm Pass_Spiro PASS: Spiro-Ether (~80-85 ppm) Check_Shift->Pass_Spiro ~80-85 ppm NMR_H1 Step 3: 1H NMR (Diastereotopic Check) Pass_Spiro->NMR_H1 Final Valid 1-Oxa-8-azaspiro Scaffold Confirmed NMR_H1->Final Complex Multiplets Confirmed

Caption: Decision tree for spectroscopic validation of the 1-oxa-8-azaspiro[4.5]decane core, highlighting the critical


C NMR chemical shift checkpoints.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 1995. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[1][2] [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry (via Figshare), 2015.[1] [Link][1][3][2][4][5][6]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv, 2025.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decane-3-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.